molecular formula C9H9ClS B3023968 [(1-Chlorocyclopropyl)thio]benzene CAS No. 64416-57-5

[(1-Chlorocyclopropyl)thio]benzene

Cat. No.: B3023968
CAS No.: 64416-57-5
M. Wt: 184.69 g/mol
InChI Key: DSEAFJGJJYHERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-Chlorocyclopropyl)thio]benzene is an organic compound with the molecular formula C₉H₉ClS and a molecular weight of 184.69 g/mol . This compound is characterized by a benzene ring substituted with a thioether group containing a 1-chlorocyclopropyl moiety. It is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Chlorocyclopropyl)thio]benzene typically involves the reaction of 1-chlorocyclopropyl thiol with benzyl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at room temperature to moderate heat .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

[(1-Chlorocyclopropyl)thio]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1-Chlorocyclopropyl)thio]benzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of [(1-Chlorocyclopropyl)thio]benzene involves its interaction with molecular targets through its thioether and cyclopropyl groups. These interactions can lead to various biochemical effects, depending on the specific application. The compound can act as a nucleophile or electrophile in different reactions, influencing molecular pathways and targets .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

(1-chlorocyclopropyl)sulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClS/c10-9(6-7-9)11-8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEAFJGJJYHERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(SC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40494348
Record name [(1-Chlorocyclopropyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64416-57-5
Record name [(1-Chlorocyclopropyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1-Chlorocyclopropyl)thio]benzene
Reactant of Route 2
[(1-Chlorocyclopropyl)thio]benzene
Reactant of Route 3
Reactant of Route 3
[(1-Chlorocyclopropyl)thio]benzene
Reactant of Route 4
Reactant of Route 4
[(1-Chlorocyclopropyl)thio]benzene
Reactant of Route 5
Reactant of Route 5
[(1-Chlorocyclopropyl)thio]benzene
Reactant of Route 6
Reactant of Route 6
[(1-Chlorocyclopropyl)thio]benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.